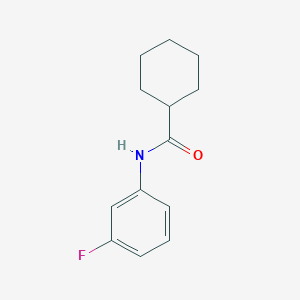
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide, also known as DOMCA, is a chemical compound that belongs to the class of acetamide derivatives. It has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. In
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide involves its interaction with the NMDA receptor. 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide binds to the glycine site of the NMDA receptor and enhances its activity. This results in an increased influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling pathways. The activation of these pathways leads to the modulation of gene expression, protein synthesis, and synaptic plasticity.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, it enhances the activity of the NMDA receptor and modulates the expression of genes and proteins involved in synaptic plasticity. Physiologically, it has been shown to improve learning and memory in animal models. It has also been shown to exhibit anti-inflammatory and analgesic activities, which may be beneficial for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide in lab experiments is its specificity for the glycine site of the NMDA receptor. This allows for the selective modulation of NMDA receptor activity, without affecting other neurotransmitter systems. Another advantage is its relatively low toxicity, which allows for its use in in vivo experiments. However, one limitation is its low solubility in water, which may require the use of organic solvents in some experiments. Another limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide. One direction is the development of more efficient synthesis methods for 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide, which may improve its yield and purity. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the study of its effects on other neurotransmitter systems may provide insights into its broader physiological effects. Finally, the development of more selective and potent NMDA receptor modulators may lead to the discovery of new therapeutic agents for neurological disorders.
合成法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methylaniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to form 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide. The yield of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic activities. It has also been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In neuroscience, 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been used as a research tool to study the function of neurotransmitter receptors and ion channels. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-5-4-6-14(9-12)18-17(19)11-13-7-8-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
InChIキー |
UDGMQVQPCHMDHR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





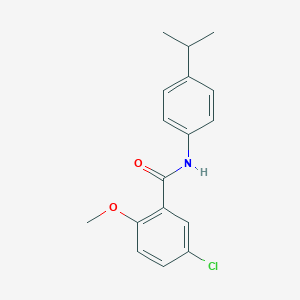

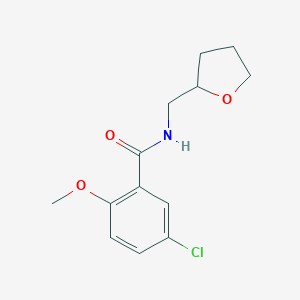
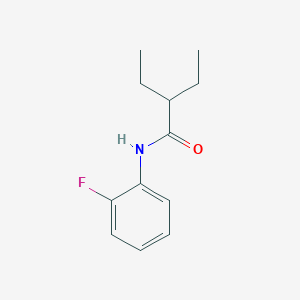
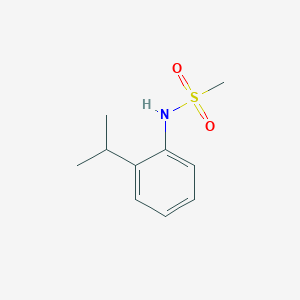
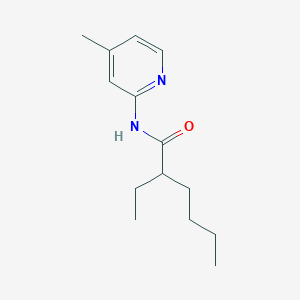
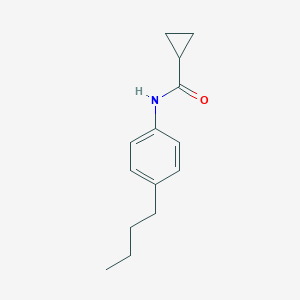
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
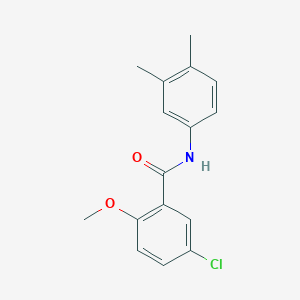
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)

